Compound Description: This compound represents the oxidized form of the corresponding 1,4-dihydropyridine derivative. It is a decomposition product of dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. []
Relevance: This compound is structurally related to dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate as it shares the same core structure, a 2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate framework. The primary difference lies in the oxidation state of the pyridine ring and the ester substituents. This compound is significant as it provides insight into potential metabolic pathways and degradation products of dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. []
Compound Description: This compound is a 1,4-dihydropyridine derivative known for its calcium channel blocking properties. []
Relevance: FR7534 is closely related to dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, differing only in the ester substituents. While the target compound has isopropyl groups, FR7534 features ethyl groups. This structural similarity suggests that both compounds likely share similar pharmacological profiles, specifically concerning their calcium channel antagonist activity. []
Compound Description: This compound represents the oxidized form of the calcium channel blocker FR7534. It is a decomposition product of FR7534. []
Relevance: This oxidized derivative is structurally analogous to dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, sharing the 2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate framework. Similar to the methyl ester analogue, the difference lies in the oxidation state of the pyridine ring and the presence of ethyl ester substituents instead of isopropyl groups. The identification of this compound as a decomposition product of FR7534 further reinforces its potential relevance to the metabolism and breakdown of the target compound. []
Compound Description: FRC-8411 is a dihydropyridine derivative investigated for its hypotensive and cardiovascular effects in various animal models. It demonstrates potent and long-lasting antihypertensive effects attributed to its calcium channel blocking properties. [, ]
Relevance: FRC-8411 shares a significant structural resemblance with dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Both compounds feature the same core structure, with the main difference lying in their ester substituents. While dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has two isopropyl ester groups, FRC-8411 has a methyl group and a (E)-3-phenyl-2-propen-1-yl group. This structural similarity, particularly the presence of a bulky ester substituent at the 3-position of the dihydropyridine ring in FRC-8411, suggests that dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate might also exhibit prolonged pharmacological effects. [, ]
Compound Description: FRC-8653 is a dihydropyridine derivative exhibiting calcium antagonist and vasorelaxant properties. It effectively inhibits calcium influx in various cell types and demonstrates slow onset but long-lasting vasodilatory effects. []
Relevance: FRC-8653 is closely related to dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, sharing the core 1,4-dihydropyridine structure and the 3-nitrophenyl substituent at the 4-position. Both compounds differ in their ester substituents. While dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has isopropyl groups, FRC-8653 possesses a 2-methoxyethyl group and a (E)-3-phenyl-2-propen-1-yl group. This similarity suggests that dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate might also display a slower onset of action and prolonged duration of effect, characteristics associated with bulky ester substituents at the 3-position of the dihydropyridine ring. []
Compound Description: Nicardipine is a well-established 1,4-dihydropyridine calcium channel blocker widely used for its vasodilatory and antihypertensive properties. It demonstrates a favorable pharmacological profile and is effective in treating various cardiovascular conditions. [, , ]
Relevance: Structurally, nicardipine is closely related to dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Both compounds share the core dihydropyridine structure with a 3-nitrophenyl substituent at the 4-position. The key difference lies in their ester substituents. While dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has two isopropyl groups, Nicardipine possesses a methyl group and a 2-(N-benzyl-N-methylamino)ethyl group. This structural similarity suggests that dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate might also exhibit potent calcium channel blocking activity and exert vasodilatory effects. [, , ]
Compound Description: YM-09730 is a potent calcium antagonist and coronary vasodilator. Research has focused on its stereoselectivity, revealing that the (S,S)-enantiomer exhibits the most potent activity and the longest duration of effect. []
Relevance: YM-09730 is structurally related to dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, sharing the characteristic 1,4-dihydropyridine core with a 3-nitrophenyl substituent at the 4-position. The significant difference between the two compounds lies in their ester substituents. While the target compound has two isopropyl groups, YM-09730 possesses a methyl group and a bulky 1-benzyl-3-pyrrolidinyl group. The study of YM-09730 highlights the impact of ester substituents on the pharmacological activity of 1,4-dihydropyridines, suggesting that dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, with its different ester groups, might possess distinct pharmacological properties compared to YM-09730 despite the structural similarities. []
Compound Description: CD-349 is a novel 1,4-dihydropyridine derivative recognized for its potent and long-lasting vasodilatory effects, particularly in cerebral circulation. Studies indicate that it can increase cerebral blood flow, potentially due to its calcium channel blocking activity. Additionally, CD-349 exhibits inhibitory effects on cyclic AMP phosphodiesterase (PDE), particularly in the coronary artery, which might contribute to its vasodilatory effects. [, , , ]
Relevance: CD-349 shares a substantial structural resemblance with dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Both possess the same 1,4-dihydropyridine core with a 3-nitrophenyl substituent at the 4-position. The key distinction lies in their ester substituents. While the target compound has two isopropyl groups, CD-349 features two 2-nitratopropyl groups. The structural similarities, particularly the presence of similar ester functionalities, suggest that dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate might also exhibit potent vasodilatory effects, potentially mediated through calcium channel blockade and PDE inhibition. [, , , ]
Compound Description: TC-81 is a novel dihydropyridine calcium antagonist that exhibits potent and long-lasting antihypertensive effects, particularly in animal models of hypertension. Its mechanism of action is attributed to its ability to inhibit calcium influx through voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. []
Relevance: TC-81 is structurally related to dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate through their shared 1,4-dihydropyridine core and the presence of a substituted phenyl ring at the 4-position. Both compounds differ in the specific substituents on the phenyl ring and the ester side chains. TC-81 has a 2-fluoro-5-nitrophenyl group and a (+-)-3-(benzylmethylamino)-2,2-dimethylpropyl and a methyl group as ester side chains, while dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a 3-nitrophenyl group and two isopropyl groups. This structural similarity, despite the variations in substituents, suggests that dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate may also possess calcium antagonist activity, highlighting the potential for exploring its antihypertensive properties. []
Compound Description: This compound is a nitrendipine derivative with vasodilatory properties, showcasing stability against light-induced degradation. []
Classification
This compound falls under the category of dihydropyridine derivatives, which are known for their biological activity, particularly as calcium channel blockers. The specific structural features of this compound enable various interactions with biological systems, making it a subject of interest in drug development.
Synthesis Analysis
The synthesis of Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves several steps:
Formation of Dihydropyridine Core: The synthesis begins with the formation of the dihydropyridine ring through a condensation reaction between appropriate aldehydes and 1,3-dicarbonyl compounds.
Introduction of Functional Groups: The nitrophenyl substituent is introduced at the 4-position via electrophilic substitution methods. This step is crucial as it significantly influences the biological properties of the compound.
Esterification: The dicarboxylic acid moiety undergoes esterification with propan-2-ol to yield the final ester product. This reaction can be facilitated by using acid catalysts under reflux conditions to enhance yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials or by-products.
The synthesis process can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to maximize yield and minimize side reactions.
Molecular Structure Analysis
The molecular formula for Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is C21H26N2O6.
Structural Features:
Dihydropyridine Ring: The core structure consists of a six-membered ring containing nitrogen atoms at positions 1 and 4.
Substituents: At position 4, there is a nitrophenyl group which enhances the compound's reactivity and biological activity.
Carboxylate Esters: The presence of two ester groups at positions 3 and 5 contributes to the solubility and stability of the compound in biological systems.
The three-dimensional conformation of this molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine its spatial arrangement and interactions.
Chemical Reactions Analysis
Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding dicarboxylic acid.
Reduction Reactions: The nitro group can undergo reduction to form an amine derivative, which may have different pharmacological properties.
Electrophilic Substitution: The aromatic ring can undergo further electrophilic substitution reactions due to its electron-rich nature.
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry.
Mechanism of Action
The mechanism of action for compounds like Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate primarily involves interaction with calcium channels in cardiac and smooth muscle tissues:
Calcium Channel Blockade: The compound inhibits voltage-gated calcium channels, leading to decreased intracellular calcium levels.
Vasodilation: This action results in relaxation of vascular smooth muscles, causing vasodilation and reduced blood pressure.
Cardiac Effects: By reducing calcium influx during depolarization phases in cardiac myocytes, it decreases heart contractility and oxygen demand.
Understanding these mechanisms is crucial for developing therapeutic agents targeting cardiovascular diseases.
Physical and Chemical Properties Analysis
Physical Properties:
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water due to hydrophobic regions.
Chemical Properties:
Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range.
Stability: Stable under normal conditions but may decompose under extreme pH or temperature conditions.
These properties influence how the compound behaves in biological systems and its suitability for various applications.
Applications
Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific applications:
Pharmaceutical Development: Used as a lead compound in developing antihypertensive medications due to its calcium channel blocking properties.
Research Tool: Employed in studies investigating calcium signaling pathways in cardiovascular physiology.
Synthetic Intermediates: Serves as an intermediate in synthesizing more complex pharmaceutical agents with enhanced efficacy or reduced side effects.
The versatility of this compound makes it valuable in both research and clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.